1-(5-Nitro-2-(trifluoromethylthio)phenyl)propan-2-one
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Overview
Description
1-(5-Nitro-2-(trifluoromethylthio)phenyl)propan-2-one is an organic compound with the molecular formula C10H8F3NO3S. This compound is characterized by the presence of a nitro group, a trifluoromethylthio group, and a propan-2-one moiety. It is used in various chemical and industrial applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-(5-Nitro-2-(trifluoromethylthio)phenyl)propan-2-one can be synthesized through a multi-step process involving the nitration of a precursor compound followed by the introduction of the trifluoromethylthio group. The reaction conditions typically involve the use of strong acids and bases, as well as specific temperature and pressure conditions to ensure the desired product is obtained.
Industrial Production Methods: In industrial settings, the production of this compound involves large-scale chemical reactors and precise control of reaction parameters. The process may include steps such as purification and crystallization to achieve high purity and yield of the final product.
Chemical Reactions Analysis
Types of Reactions: 1-(5-Nitro-2-(trifluoromethylthio)phenyl)propan-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the oxidizing agent used.
Reduction: Reduction reactions can convert the nitro group to an amino group.
Substitution: The trifluoromethylthio group can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as hydrogen gas in the presence of a catalyst or sodium borohydride are used.
Substitution: Reagents like halogens or nucleophiles can be used for substitution reactions.
Major Products:
Oxidation: Products may include carboxylic acids or ketones.
Reduction: The major product is typically an amine.
Substitution: Various substituted derivatives of the original compound.
Scientific Research Applications
1-(5-Nitro-2-(trifluoromethylthio)phenyl)propan-2-one has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-(5-Nitro-2-(trifluoromethylthio)phenyl)propan-2-one involves its interaction with specific molecular targets. The nitro group and trifluoromethylthio group play crucial roles in its reactivity and biological activity. The compound may interact with enzymes, receptors, or other biomolecules, leading to various biochemical effects.
Comparison with Similar Compounds
- 1-(5-Nitro-2-(trifluoromethylthio)phenyl)propan-1-one
- 1-(2-Nitro-4-trifluoromethyl-phenyl)-propan-2-one
- 1-(2-Nitro-4-trifluoromethoxy-phenyl)-propan-2-one
Uniqueness: 1-(5-Nitro-2-(trifluoromethylthio)phenyl)propan-2-one is unique due to the specific arrangement of its functional groups, which confer distinct chemical and biological properties. The trifluoromethylthio group, in particular, imparts unique reactivity and stability compared to similar compounds.
Biological Activity
1-(5-Nitro-2-(trifluoromethylthio)phenyl)propan-2-one, a compound characterized by its unique trifluoromethylthio and nitro functional groups, has garnered attention in the fields of medicinal chemistry and pharmacology. Its molecular formula is C10H8F3NO3S with a molecular weight of approximately 279.24 g/mol . This compound's structure suggests potential biological activities, particularly in anticancer and antimicrobial domains.
The compound is notable for its specific arrangement of functional groups, which influence its reactivity and interactions with biological targets. The trifluoromethylthio group is known to enhance lipophilicity and metabolic stability, while the nitro group may contribute to electron-withdrawing properties that can affect biological interactions .
Anticancer Activity
Recent studies have highlighted the anticancer potential of this compound. In vitro assays have demonstrated its efficacy against various human cancer cell lines, including A549 (lung), HCT116 (colon), and PC3 (prostate) cells. The compound exhibited IC50 values indicating significant cytotoxic activity:
These values suggest that the compound may be more effective than traditional chemotherapeutics like Doxorubicin for certain cancer types.
The mechanism underlying the anticancer effects appears to involve the modulation of key signaling pathways. For example, treatment with this compound resulted in down-regulation of genes such as EGFR , KRAS , TP53 , and FASN in various cancer cell lines, indicating a potential mechanism involving apoptosis and cell cycle arrest . Molecular docking studies have suggested promising interactions with proteins such as enoyl reductase and SOS1, which are critical in cancer progression .
Antimicrobial Activity
In addition to its anticancer properties, this compound has shown antibacterial activity against strains such as Escherichia coli and Candida albicans. The minimum inhibitory concentrations (MICs) were found to be comparable to those of established antibiotics, highlighting its potential as an antimicrobial agent .
Case Studies
Several case studies have been conducted to evaluate the biological activity of this compound:
- Study on Anticancer Efficacy : A study involving multiple human cancer cell lines demonstrated that compounds similar to this compound exhibited superior cytotoxicity compared to traditional chemotherapeutics, suggesting a new avenue for drug development focused on trifluoromethyl-containing compounds .
- Antimicrobial Screening : In a comparative study against common pathogens, the compound was tested alongside standard antibiotics, revealing significant antibacterial properties that warrant further investigation into its application in treating infections resistant to conventional therapies .
Properties
Molecular Formula |
C10H8F3NO3S |
---|---|
Molecular Weight |
279.24 g/mol |
IUPAC Name |
1-[5-nitro-2-(trifluoromethylsulfanyl)phenyl]propan-2-one |
InChI |
InChI=1S/C10H8F3NO3S/c1-6(15)4-7-5-8(14(16)17)2-3-9(7)18-10(11,12)13/h2-3,5H,4H2,1H3 |
InChI Key |
JVKZLVVMHJEYKS-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)CC1=C(C=CC(=C1)[N+](=O)[O-])SC(F)(F)F |
Origin of Product |
United States |
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